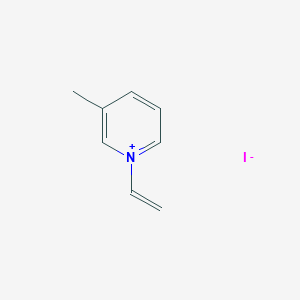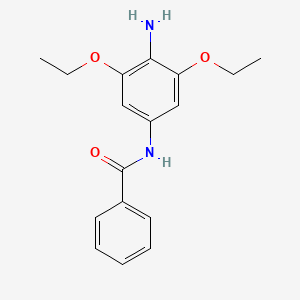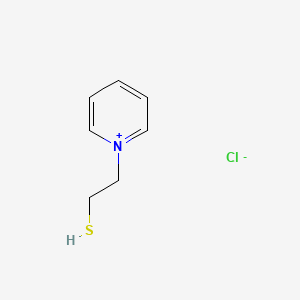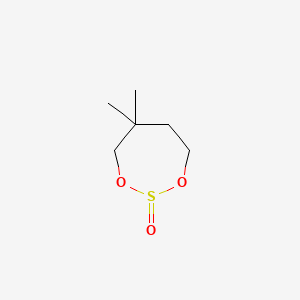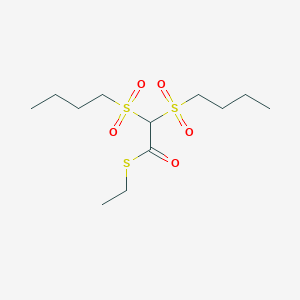![molecular formula C39H27O9P B14375525 Tris[2-(4-hydroxybenzoyl)phenyl] phosphite CAS No. 90317-59-2](/img/structure/B14375525.png)
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite is an organophosphorus compound with the molecular formula C42H30O9P. It is a phosphite ester derived from hydroxybenzoyl phenol. This compound is known for its role as an antioxidant and stabilizer in various industrial applications, particularly in the stabilization of polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(4-hydroxybenzoyl)phenyl] phosphite typically involves the reaction of phosphorus trichloride with 2-(4-hydroxybenzoyl)phenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The general reaction scheme is as follows:
PCl3+32-(4-hydroxybenzoyl)phenol→Tris[2-(4-hydroxybenzoyl)phenyl] phosphite+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for industrial applications.
化学反応の分析
Types of Reactions
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding phenol.
Substitution: It can undergo substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous solutions.
Substitution: Reagents such as halogens or other nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Phosphates and phenolic compounds.
Hydrolysis: Phosphoric acid and 2-(4-hydroxybenzoyl)phenol.
Substitution: Various substituted phosphite esters.
科学的研究の応用
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant and stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antioxidant properties.
Industry: It is widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
作用機序
The primary mechanism by which Tris[2-(4-hydroxybenzoyl)phenyl] phosphite exerts its effects is through its antioxidant activity. It acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause degradation of materials or biological molecules.
類似化合物との比較
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphite: Another phosphite ester used as an antioxidant in polymers.
Triphenyl phosphite: Used as a stabilizer and antioxidant in various industrial applications.
Tris(4-nonylphenyl) phosphite: Used in the production of polymers and as an antioxidant.
Uniqueness
Tris[2-(4-hydroxybenzoyl)phenyl] phosphite is unique due to its specific structure, which provides enhanced antioxidant properties compared to other phosphite esters. Its ability to stabilize polymers and prevent oxidative degradation makes it particularly valuable in industrial applications.
特性
CAS番号 |
90317-59-2 |
|---|---|
分子式 |
C39H27O9P |
分子量 |
670.6 g/mol |
IUPAC名 |
tris[2-(4-hydroxybenzoyl)phenyl] phosphite |
InChI |
InChI=1S/C39H27O9P/c40-28-19-13-25(14-20-28)37(43)31-7-1-4-10-34(31)46-49(47-35-11-5-2-8-32(35)38(44)26-15-21-29(41)22-16-26)48-36-12-6-3-9-33(36)39(45)27-17-23-30(42)24-18-27/h1-24,40-42H |
InChIキー |
OKVNBZMBPLXOLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)OP(OC3=CC=CC=C3C(=O)C4=CC=C(C=C4)O)OC5=CC=CC=C5C(=O)C6=CC=C(C=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)](/img/structure/B14375450.png)

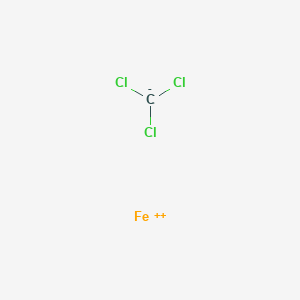
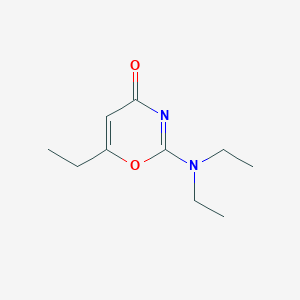
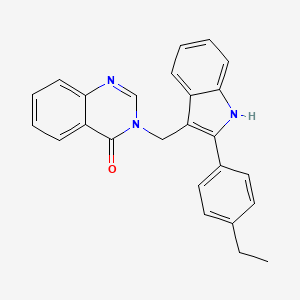
![Trimethyl{1-[(propan-2-yl)oxy]but-3-en-2-yl}stannane](/img/structure/B14375471.png)
![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)
![N-({[2-(3,5-Dimethoxyphenyl)propan-2-yl]oxy}carbonyl)-L-aspartic acid](/img/structure/B14375479.png)
